m-3M3FBS

Description

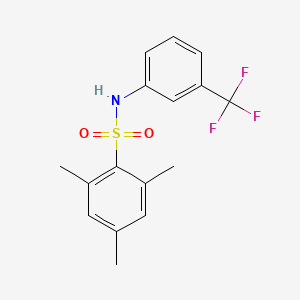

stimulates phospholipase C; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual-Faceted Mechanism of m-3M3FBS: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanism of action for the compound m-3M3FBS (2,4,6-trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide). Initially identified as a direct activator of phospholipase C (PLC), subsequent research has revealed a more complex and potentially cell-type-dependent mode of action. This document synthesizes the available data, presenting both the canonical PLC-dependent pathway and evidence for PLC-independent effects on calcium homeostasis. Detailed experimental protocols and quantitative data are provided to support researchers in their investigation of this multifaceted signaling modulator.

Core Mechanism of Action: A Tale of Two Pathways

The scientific literature presents two primary, and at times conflicting, mechanistic explanations for the cellular effects of this compound: direct activation of Phospholipase C and a PLC-independent disruption of intracellular calcium dynamics.

The Canonical PLC-Dependent Signaling Pathway

This compound was first identified as a potent, cell-permeable activator of Phospholipase C (PLC).[1][2] This mechanism posits that this compound directly binds to and activates various PLC isoforms, initiating the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Inositol Trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.[3]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

This pathway has been implicated in several physiological outcomes, including:

-

Stimulation of superoxide generation in human neutrophils.[1][4]

-

Induction of apoptosis in monocytic leukemia and other cancer cell lines.[1][5]

-

Protection against morbidity and mortality in sepsis models.[6]

Notably, the protective effects in sepsis were largely abolished by the PLC inhibitor U-73122, providing in vivo evidence for a PLC-dependent mechanism in that context.[6] In vitro studies have shown that this compound can activate a range of purified PLC isotypes, including β2, β3, γ1, γ2, and δ1, suggesting a lack of isoform specificity.[2]

Caption: Canonical PLC-dependent signaling pathway of this compound.

Evidence for a PLC-Independent Mechanism

Despite robust evidence for PLC activation in some models, a pivotal study in SH-SY5Y human neuroblastoma cells revealed that this compound can induce a significant elevation of intracellular calcium independently of PLC activation.[7]

The key findings supporting this alternative mechanism are:

-

Temporal Discrepancy: A slow elevation in cytosolic calcium was observed within 4-6 minutes of this compound application. However, measurable inositol phosphate generation was only detected after more than 20 minutes of exposure, indicating that the initial calcium release is not mediated by the PLC-IP3 axis.[7]

-

Mitochondrial Involvement: The calcium release was found to originate from both the endoplasmic reticulum and mitochondria.[7]

-

Interference with Calcium Homeostasis: this compound was shown to interfere with store-operated calcium influx and calcium extrusion from the cell.[7]

This research suggests that in certain cell types, this compound's primary effect may be the disruption of calcium storage and transport mechanisms. The study also posits that this compound may induce the production of reactive oxygen species (ROS), which could then sensitize IP3 receptors to basal levels of IP3, providing a potential explanation for the inhibitory effect of the PLC inhibitor U-73122 on the calcium response, even in the absence of direct PLC activation.[7]

Caption: PLC-independent mechanism of this compound on calcium homeostasis.

Quantitative Data Summary

The following table summarizes the concentrations of this compound used and the effects observed in various studies. This data highlights the range of effective concentrations depending on the cell type and the measured endpoint.

| Cell Type | Concentration Range | Observed Effect | Reference |

| Human Neutrophils | 15-50 µM | Stimulation of superoxide generation, increase in cytoplasmic calcium. | [4] |

| U937 Cells | 5-50 µM | Stimulation of inositol phosphate formation. | [1] |

| U937 and THP-1 Cells | 50 µM | Inhibition of cell growth and induction of apoptosis. | [1] |

| Purified PLC Isoforms (in vitro) | >10 µM | Activation of PIP2-hydrolyzing activity. | [8] |

| SH-SY5Y Cells | Not specified | Slow elevation of intracellular calcium. | [7] |

| Mouse Sepsis Model | Not specified | Attenuation of vital organ inflammation and mortality. | [6] |

| Caki (Renal Cancer) Cells | Not specified | Induction of apoptosis via caspase activation and XIAP down-regulation. | [5] |

Key Experimental Protocols

Measurement of Inositol Phosphate Generation (Classical Ion-Exchange Method)

This protocol is adapted from studies investigating the direct effect of this compound on PLC activity.[7]

-

Cell Culture and Labeling:

-

Culture cells (e.g., SH-SY5Y) to approximately 70% confluence on 85 mm diameter culture dishes.

-

Incubate the cells for 24-48 hours in a medium containing myo-[³H]inositol to radiolabel the cellular inositol phosphate pools.

-

-

Stimulation:

-

Wash the cells with a suitable buffer (e.g., a HEPES-based physiological salt solution).

-

Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Add this compound at the desired concentration and incubate for the specified time points (e.g., 2, 5, 10, 20, 30 minutes).

-

-

Extraction:

-

Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA).

-

Scrape the cells and collect the lysate.

-

-

Separation and Quantification:

-

Neutralize the acid extract.

-

Apply the sample to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Elute the different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.

-

Measure the radioactivity of each fraction using liquid scintillation counting.

-

Caption: Workflow for measuring inositol phosphate generation.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol is a generalized method for assessing changes in cytosolic calcium using a fluorescent indicator like Fura-2.[7]

-

Cell Preparation:

-

Harvest cells and resuspend them in a physiological salt solution.

-

-

Dye Loading:

-

Incubate the cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature or 37°C.

-

-

Washing:

-

Wash the cells to remove the extracellular dye.

-

-

Measurement:

-

Place the dye-loaded cells in a fluorometer cuvette or on a microscope stage equipped for fluorescence imaging.

-

Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Add this compound and continuously record the fluorescence ratio over time to monitor changes in [Ca²⁺]i.

-

Calibrate the signal at the end of the experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, followed by a chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios.

-

Conclusion

The mechanism of action of this compound is more nuanced than initially reported. While it can act as a direct activator of PLC in several systems, there is compelling evidence that it can also modulate intracellular calcium levels through PLC-independent pathways, particularly by affecting calcium stores in the ER and mitochondria and inhibiting calcium extrusion. Researchers and drug development professionals should consider this dual nature when designing experiments and interpreting results. The choice of cell type appears to be a critical determinant of the predominant mechanism. Future studies should aim to elucidate the precise molecular targets responsible for the PLC-independent effects and further explore the relationship between this compound-induced ROS production and calcium signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a compound that directly stimulates phospholipase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C activator this compound protects against morbidity and mortality associated with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

m-3M3FBS: A Technical Guide to a Controversial Phospholipase C Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide), a small molecule initially identified as a direct activator of phospholipase C (PLC). While it has been utilized as a tool to study PLC-mediated signaling, a significant body of evidence now suggests that its primary effects on intracellular calcium homeostasis are independent of PLC activation. This document details the discovery and background of this compound, its proposed mechanisms of action, and its applications in various research areas, including apoptosis and sepsis. Detailed protocols for key experimental assays and a summary of its physicochemical and biological activities are also provided to serve as a valuable resource for the scientific community.

Introduction

This compound is a cell-permeable sulfonamide compound that emerged from a chemical library screen for its ability to stimulate superoxide generation in human neutrophils, a process thought to be dependent on phospholipase C (PLC) activity.[1] This initial discovery positioned this compound as the first-in-class direct activator of PLC, a crucial enzyme in signal transduction that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] However, subsequent research has revealed a more complex pharmacological profile, with multiple studies demonstrating that this compound can induce calcium release from intracellular stores through a mechanism independent of PLC activation.[1][2][3] This guide aims to provide a detailed and balanced perspective on the current understanding of this compound, addressing both its originally proposed mechanism and the subsequent findings that challenge this view.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | [4] |

| Synonyms | This compound, PLC Activator | |

| CAS Number | 200933-14-8 | |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | |

| Molecular Weight | 343.36 g/mol | |

| Appearance | Off-white solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at room temperature |

Discovery and Background

This compound was identified through a high-throughput screen of over 10,000 compounds for their ability to enhance superoxide generation in human neutrophils.[1] The rationale behind the screen was that superoxide production in neutrophils is a downstream event of PLC activation. The compound was found to stimulate a transient increase in intracellular calcium concentration ([Ca²⁺]i) and the formation of inositol phosphates in various cell lines, consistent with the activation of PLC.[1][5] In vitro assays with purified PLC isoforms (β2, β3, γ1, γ2, and δ1) showed that this compound directly enhanced their activity, seemingly confirming its status as a direct PLC activator.

Mechanism of Action

The "PLC Activator" Hypothesis

The initial proposed mechanism of action for this compound centered on its direct activation of PLC. This activation would lead to the canonical PLC signaling cascade.

The "PLC-Independent" Reality

Despite the initial findings, several studies have cast doubt on the role of PLC activation in the cellular effects of this compound. A key study demonstrated that in SH-SY5Y human neuroblastoma cells, this compound induced a slow and sustained increase in intracellular calcium that was not preceded by the rapid generation of inositol phosphates, which would be expected from direct PLC activation.[1] In fact, significant inositol phosphate production was only observed after a prolonged incubation with this compound, long after the calcium signal was initiated.[1]

Further research has shown that this compound triggers a rapid release of calcium from the endoplasmic reticulum (ER), leading to mitochondrial calcium overload and subsequent cell death, even in cells lacking key PLC isoforms or in the presence of PLC inhibitors.[3] This suggests a direct effect on intracellular calcium stores, independent of the canonical PLC-IP3 pathway.

References

- 1. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.pt [fishersci.pt]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: m-3M3FBS (CAS 200933-14-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m-3M3FBS (CAS 200933-14-8), a potent, cell-permeable activator of Phospholipase C (PLC). It is intended for researchers, scientists, and drug development professionals investigating intracellular signaling pathways. This document consolidates key chemical and biological data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling cascades and experimental workflows.

Introduction

This compound, with the chemical name 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a small molecule widely recognized for its ability to directly activate Phospholipase C (PLC) isoforms.[1][2] PLC enzymes are critical components of cellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This activation triggers a cascade of downstream events, most notably the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[4]

The ability of this compound to bypass receptor-level stimulation and directly activate PLC makes it an invaluable tool for dissecting the complexities of PLC-mediated signaling pathways.[2] Its documented effects include the stimulation of superoxide generation in neutrophils, induction of apoptosis in monocytic leukemia cell lines, and modulation of intracellular calcium homeostasis.[5][6] However, some studies suggest that its effects on calcium levels may be partially independent of PLC activation, a consideration for researchers designing experiments with this compound.[7]

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 200933-14-8 | [8] |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | [4][8] |

| Molecular Weight | 343.36 g/mol | [4][8] |

| Appearance | White to off-white solid | [9] |

| Purity | ≥97% | [8] |

| Melting Point | 114-114.8 °C | [10] |

| Solubility | DMSO: ≥20 mg/mL (~58 mM) Ethanol: ≥30 mg/mL (~87 mM) | |

| Storage | Store at -20°C for long-term stability (at least 2 years).[9] Can be stored at room temperature for shorter periods.[4] | [4][9] |

Table 2: In Vitro Biological Activity

| Assay | Cell Line/System | Concentration | Effect | Reference(s) |

| PLC Activation | In vitro (purified isoforms) | 25 µM | Activates PLC β2, β3, γ1, γ2, and δ1 isoforms. | [2] |

| Inositol Phosphate Generation | U937 cells | 5-50 µM | Stimulates the formation of inositol phosphates. | [6] |

| Intracellular Calcium (Ca²⁺) Increase | Human neutrophils, HL60, U937, NIH 3T3, PC12 | 15-50 µM | Induces a transient increase in intracellular Ca²⁺ concentration. | |

| Superoxide Generation | Human neutrophils | 15-50 µM | Stimulates superoxide generation. | |

| Apoptosis Induction | U937 and THP-1 cells | 50 µM (24 hours) | Induces apoptosis; apoptotic rate of 53.9% in U937 cells. | [6] |

| Inhibition of Cell Growth | U937 and THP-1 cells | 50 µM (24 hours) | Inhibits the growth of leukemic cell lines. | [6] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the primary signaling pathway affected by this compound and a general workflow for conducting in vitro experiments with this compound.

Caption: The Phospholipase C (PLC) signaling pathway activated by this compound.

Caption: A generalized experimental workflow for in vitro cell-based assays using this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for this compound.

Measurement of Inositol Phosphate (IP) Generation

This protocol is based on the principle of radiolabeling cellular phosphoinositides with [³H]myo-inositol, followed by stimulation with this compound and separation of the resulting [³H]inositol phosphates by anion-exchange chromatography.

Materials:

-

[³H]myo-inositol

-

Inositol-free cell culture medium

-

This compound stock solution (in DMSO)

-

Agonist/control solutions

-

Lysis buffer (e.g., ice-cold 10% (w/v) trichloroacetic acid (TCA))

-

Dowex AG1-X8 resin (formate form)

-

Wash buffer (e.g., 1 M ammonium formate / 0.1 M formic acid)

-

Elution buffer (e.g., 2 M ammonium formate / 0.1 M formic acid)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Plate cells (e.g., U937) in appropriate culture vessels.

-

Incubate cells for 24-48 hours in inositol-free medium supplemented with [³H]myo-inositol (typically 1-2 µCi/mL). This allows for the incorporation of the radioisotope into the cellular phosphoinositide pool.

-

-

Pre-incubation and Stimulation:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Add this compound at the desired final concentration (e.g., 5-50 µM) and incubate for the desired time period (e.g., 30-60 minutes). Include appropriate controls (vehicle, positive control agonist).

-

-

Cell Lysis and IP Extraction:

-

Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., TCA).

-

Incubate on ice for at least 20 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet the precipitated protein.

-

Collect the supernatant containing the soluble inositol phosphates.

-

Wash the supernatant with a water-saturated diethyl ether solution to remove the TCA.

-

-

Anion-Exchange Chromatography:

-

Prepare small columns with Dowex AG1-X8 resin.

-

Apply the aqueous extract to the column.

-

Wash the column extensively with water to remove free [³H]inositol.

-

Wash with a low-salt buffer (e.g., 60 mM ammonium formate) to remove glycerophosphoinositols.

-

Elute the total inositol phosphates with the high-salt elution buffer.

-

-

Quantification:

-

Add the eluate to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Results are typically expressed as counts per minute (CPM) or as a percentage of the total [³H]inositol incorporated.

-

Superoxide Generation Assay in Neutrophils

This protocol describes the measurement of extracellular superoxide production using the cytochrome c reduction assay, which is a classic and reliable method.

Materials:

-

Isolated human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cytochrome c (from bovine heart) solution (e.g., 1 mg/mL in HBSS)

-

This compound stock solution (in DMSO)

-

Stimulant/control solutions (e.g., fMLP as a positive control)

-

Superoxide dismutase (SOD) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Cell Preparation:

-

Isolate neutrophils from fresh human blood using standard methods (e.g., dextran sedimentation followed by Ficoll-Paque density gradient centrifugation).

-

Resuspend the purified neutrophils in HBSS at a concentration of 1-2 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the neutrophil suspension to each well.

-

For each condition, prepare duplicate wells: one for the test sample and one for the SOD control.

-

To the SOD control wells, add SOD (typically 50-100 U/mL).

-

Add cytochrome c solution to all wells.

-

-

Stimulation and Measurement:

-

Pre-warm the plate to 37°C for 5-10 minutes.

-

Add this compound (e.g., 15-50 µM) or other stimulants to the appropriate wells. Add vehicle control (DMSO) to the unstimulated wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 550 nm kinetically over a period of 30-60 minutes, or as an endpoint measurement after a fixed time.

-

-

Data Analysis:

-

The reduction of cytochrome c by superoxide results in an increase in absorbance at 550 nm.

-

For each time point or the endpoint, subtract the absorbance of the SOD-containing well from the corresponding test well. This gives the SOD-inhibitable cytochrome c reduction, which is specific for superoxide.

-

The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

-

Apoptosis Assay in U937 Cells

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5]

Materials:

-

U937 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Cell Harvesting and Staining:

-

Collect the cells (both adherent and suspension) from each well and transfer to flow cytometry tubes.

-

Centrifuge the cells (e.g., at 300 x g for 5 minutes) and discard the supernatant.

-

Wash the cells twice with cold PBS, centrifuging between washes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate instrument settings to detect FITC (for Annexin V) and PI fluorescence.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion

This compound is a valuable pharmacological tool for the direct activation of Phospholipase C, enabling detailed investigation of its downstream signaling pathways. This guide provides a consolidated resource of its properties, biological activities, and detailed experimental protocols to facilitate its effective use in research and drug development. Researchers should remain mindful of the potential for PLC-independent effects, particularly concerning calcium homeostasis, and design experiments with appropriate controls to ensure accurate interpretation of results.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. biochem.wustl.edu [biochem.wustl.edu]

- 4. 3.7. Apoptosis Analysis [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. immunostep.com [immunostep.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - In vitro [3H]-Inositol Phosphate Accumulation Assay. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Role of m-3M3FBS in Cellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-3M3FBS (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a synthetic small molecule that has garnered significant attention as a tool to investigate intracellular calcium (Ca²⁺) signaling pathways. Initially identified as a potent activator of phospholipase C (PLC), this compound has been widely used to stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. However, emerging evidence suggests a more complex mechanism of action, with reports of PLC-independent effects on calcium homeostasis. This technical guide provides an in-depth overview of the role of this compound in calcium mobilization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in its effective application and in the interpretation of experimental results.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a multitude of cellular processes, including gene expression, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is therefore critical for normal cellular function. Pharmacological tools that can modulate intracellular Ca²⁺ levels are invaluable for dissecting the complex signaling networks that govern cellular responses.

This compound emerged from a chemical library screen as a compound that stimulates superoxide generation in human neutrophils, a process known to be dependent on PLC activation.[1][2] Subsequent studies demonstrated its ability to increase intracellular Ca²⁺ concentration and stimulate inositol phosphate formation in various cell lines, solidifying its reputation as a direct activator of PLC isozymes.[2][3] However, some studies have reported that this compound can induce Ca²⁺ elevation in a timeframe that does not correlate with inositol phosphate generation, suggesting the existence of alternative, PLC-independent mechanisms.[1][4] This guide aims to provide a comprehensive resource on the multifaceted role of this compound in calcium mobilization.

Quantitative Data on this compound-Induced Calcium Mobilization

The following tables summarize the quantitative data from various studies on the effects of this compound on intracellular calcium levels and related signaling events.

Table 1: Effective Concentrations of this compound in Different Cell Lines

| Cell Line | Effective Concentration Range (µM) | Observed Effect | Reference |

| Human Neutrophils | 15 - 50 | Stimulation of superoxide generation and intracellular Ca²⁺ increase | [5] |

| U937 (Human Monocytic Leukemia) | 5 - 50 | Stimulation of inositol phosphate formation | [6][7] |

| U937 and THP-1 (Human Monocytic Leukemia) | 50 | Inhibition of cell growth and induction of apoptosis | [6][7] |

| SH-SY5Y (Human Neuroblastoma) | Not specified, but caused Ca²⁺ elevation | Slow Ca²⁺ elevation, independent of PLC activation in the initial phase | [1][4] |

| Olfactory Sensory Neurons (Mouse) | 15 - 25 | Increase in intracellular Ca²⁺ levels | [8] |

Table 2: Temporal Dynamics of this compound-Induced Calcium Response

| Cell Line | Time to Full Response | Observations | Reference |

| SH-SY5Y | 4 - 6 minutes | Slowly developing Ca²⁺ elevation | [1][4] |

| SH-SY5Y | No PLC activation detected within 7 minutes of Ca²⁺ elevation | Inositol phosphate generation detected after more than 20 minutes | [1][4] |

Signaling Pathways of this compound Action

This compound is primarily understood to function through the activation of PLC, but PLC-independent pathways have also been proposed.

PLC-Dependent Pathway

The canonical signaling pathway initiated by this compound involves the direct activation of phospholipase C.

Caption: PLC-Dependent Signaling Pathway of this compound.

Proposed PLC-Independent Mechanisms

In some cell types, this compound has been observed to induce calcium release through mechanisms that do not appear to involve PLC activation, particularly in the initial phase of the response.

Caption: Proposed PLC-Independent Mechanisms of this compound.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is a generalized procedure for measuring this compound-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips or in a 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, inhibits dye leakage)

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader capable of ratiometric imaging at 340/380 nm excitation and ~510 nm emission

Experimental Workflow:

Caption: Experimental Workflow for Fura-2 AM Calcium Imaging.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

-

Remove the culture medium and wash the cells once with HBS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells 2-3 times with HBS to remove any extracellular dye.

-

Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases. The addition of probenecid (1-2.5 mM) to the HBS during this step can reduce dye leakage.

-

-

Calcium Measurement:

-

Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a stable baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Add this compound at the desired final concentration and continuously record the change in the 340/380 fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

Inositol Phosphate Accumulation Assay

This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following cell stimulation with this compound.

Materials:

-

Cells of interest

-

myo-[³H]inositol

-

LiCl (Lithium Chloride)

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Experimental Workflow:

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Procedure:

-

Cell Labeling: Incubate cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulation: Add this compound at the desired concentration and incubate for the desired time period.

-

Termination and Extraction: Terminate the reaction by adding ice-cold perchloric acid. The soluble inositol phosphates are then extracted.

-

Separation: Neutralize the extracts and apply them to a Dowex anion-exchange column to separate the total inositol phosphates from free inositol.

-

Quantification: Elute the inositol phosphates from the column and quantify the amount of radioactivity using a scintillation counter.

Discussion and Conclusion

This compound is a valuable pharmacological tool for studying intracellular calcium signaling. While its primary mode of action is widely considered to be the activation of phospholipase C, researchers should be aware of the potential for PLC-independent effects, particularly in certain cell types or under specific experimental conditions.[1][4] The discrepancy in the timing of Ca²⁺ release and inositol phosphate generation in some studies highlights the importance of using multiple experimental approaches to fully characterize the effects of this compound.[1][4]

For drug development professionals, understanding the dual nature of this compound is crucial. While it can serve as a lead compound for the development of PLC activators, its off-target effects on calcium homeostasis must be carefully considered.

References

- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to m-3M3FBS: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule m-3M3FBS, initially identified as a direct activator of phospholipase C (PLC). It delves into the established PLC-dependent signaling pathways and explores the growing body of evidence suggesting alternative, PLC-independent mechanisms of action. This document is intended to serve as a detailed resource for researchers utilizing this compound, offering insights into its molecular targets, experimental validation, and the critical nuances of its cellular effects. The guide includes structured data tables for quantitative analysis, detailed experimental protocols for key validation assays, and visual diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted compound.

Introduction

This compound (2,4,6-Trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide) is a cell-permeable small molecule that has been widely used as a pharmacological tool to investigate cellular signaling pathways. It was first identified through a chemical library screen for compounds that stimulate superoxide generation in human neutrophils, a process known to be dependent on Phospholipase C (PLC) activity[1]. Subsequent studies established its ability to directly activate multiple PLC isotypes in vitro, leading to its classification as a pan-PLC activator[1][2]. However, emerging research has revealed that some cellular effects of this compound, particularly those related to calcium homeostasis, can occur independently of PLC activation in certain cell types, suggesting a more complex pharmacological profile than initially understood[3][4][5]. This guide aims to provide a thorough examination of both the PLC-dependent and -independent actions of this compound to aid in the design and interpretation of future research.

Target Identification: Phospholipase C (PLC)

The primary and most well-characterized molecular target of this compound is Phospholipase C (PLC).

Mechanism of PLC Activation

PLC enzymes are crucial components of intracellular signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[6].

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates Protein Kinase C (PKC).

This compound has been shown to directly activate various PLC isoforms (β2, β3, γ1, γ2, and δ1) in in vitro assays using purified enzymes[1][7]. This direct activation is a key feature that distinguishes it from receptor agonists that activate PLC indirectly.

Downstream Signaling Pathway

The activation of PLC by this compound initiates a well-defined signaling cascade:

Target Validation: Experimental Evidence

The role of this compound as a PLC activator has been validated through several key experiments across various cell types.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro PLC Activity and Downstream Effects

| Parameter Measured | Cell Type | This compound Concentration | Result | Reference |

| Inositol Phosphate Formation | U937 cells | 50 µM | ~2.5-fold increase | [1] |

| Intracellular Ca²⁺ Release | Human Neutrophils | 25 µM | Transient increase | [1] |

| Superoxide Generation | Human Neutrophils | 15-50 µM | Stimulation | [8] |

| In Vitro PLC Isoform Activation | Purified Enzymes | 25 µM | Activation of PLC β2, β3, γ1, γ2, δ1 | [7][8] |

Table 2: Apoptotic Effects in Cancer Cell Lines

| Cell Line | This compound Concentration | Duration | Apoptotic Rate | Reference |

| U937 (Monocytic Leukemia) | 50 µM | 24 hours | 53.9% | [9] |

| THP-1 (Monocytic Leukemia) | 50 µM | 24 hours | Growth inhibition | [9][10] |

| Caki (Renal Cancer) | Not Specified | Not Specified | Induction of apoptosis | [11] |

Table 3: Evidence for PLC-Independent Calcium Homeostasis Modulation

| Cell Type | This compound Concentration | Observation | Conclusion | Reference |

| SH-SY5Y (Neuroblastoma) | Not Specified | Ca²⁺ elevation precedes inositol phosphate generation | Ca²⁺ release is independent of PLC activation | [3][5] |

| SH-SY5Y (Neuroblastoma) | Not Specified | Interference with store-operated Ca²⁺ influx and Ca²⁺ extrusion | Multiple effects not dependent on PLC | [3] |

| CHO (Chinese Hamster Ovary) | Not Specified | Slow Ca²⁺ elevation without detectable inositol phosphate increase | PLC-independent mechanism of Ca²⁺ release | [3] |

Experimental Protocols

This protocol is a general guideline for measuring the direct effect of this compound on purified PLC isoforms.

-

Objective: To determine if this compound directly activates purified PLC enzymes.

-

Principle: The assay measures the hydrolysis of a radiolabeled substrate, [³H]PIP2, by a purified PLC enzyme into [³H]IP3.

-

Materials:

-

Purified PLC isoforms (e.g., β2, γ1, δ1)

-

[³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)

-

Phosphatidylethanolamine and phosphatidylserine

-

Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors)

-

This compound stock solution (in DMSO)

-

Quenching solution (e.g., chloroform/methanol mixture)

-

Scintillation counter

-

-

Procedure:

-

Prepare mixed phospholipid vesicles containing [³H]PIP2, phosphatidylethanolamine, and phosphatidylserine.

-

In a reaction tube, combine the assay buffer, purified PLC enzyme, and varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the phospholipid vesicles.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding the quenching solution to separate the aqueous and organic phases.

-

Collect the aqueous phase containing the [³H]IP3 product.

-

Quantify the amount of [³H]IP3 using a scintillation counter.

-

Calculate the PLC activity as the amount of [³H]IP3 produced per unit time.

-

This protocol describes how to measure the effect of this compound on PLC activity in intact cells.

-

Objective: To quantify the production of inositol phosphates in cells treated with this compound.

-

Principle: Cells are metabolically labeled with [³H]myo-inositol, which is incorporated into phosphoinositides. Activation of PLC leads to the generation of radiolabeled inositol phosphates, which can be separated and quantified.

-

Materials:

-

U937 cells

-

Inositol-free culture medium

-

[³H]myo-inositol

-

This compound stock solution (in DMSO)

-

LiCl solution (to inhibit inositol monophosphatase)

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation counter

-

-

Procedure:

-

Culture U937 cells in inositol-free medium supplemented with [³H]myo-inositol for 24-48 hours to label the phosphoinositide pool.

-

Wash the cells and resuspend them in a buffer containing LiCl.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and apply them to a Dowex anion-exchange column.

-

Wash the column to remove free inositol.

-

Elute the total inositol phosphates with a high-salt buffer.

-

Quantify the radioactivity of the eluate using a scintillation counter.

-

This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

-

Objective: To monitor the kinetics of intracellular Ca²⁺ changes in response to this compound.

-

Principle: Cells are loaded with Fura-2 AM, a cell-permeant ratiometric calcium indicator. Intracellular esterases cleave the AM group, trapping Fura-2 in the cell. The fluorescence excitation maximum of Fura-2 shifts from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form, while the emission remains at ~510 nm. The ratio of fluorescence intensities at these two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

Materials:

-

Human neutrophils or other target cells

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound stock solution (in DMSO)

-

Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities.

-

-

Procedure:

-

Isolate and prepare a suspension of human neutrophils.

-

Load the cells with Fura-2 AM in HBS containing a small amount of Pluronic F-127 to aid in dye solubilization.

-

Incubate the cells to allow for de-esterification of the Fura-2 AM.

-

Wash the cells to remove extracellular dye.

-

Place the cell suspension in a cuvette in the fluorometer or on a slide for microscopy.

-

Record the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission).

-

Add this compound to the cells and continuously record the fluorescence ratio to monitor changes in intracellular Ca²⁺ concentration.

-

This protocol describes the measurement of superoxide production using the cytochrome c reduction assay.

-

Objective: To quantify the rate of superoxide anion production by neutrophils in response to this compound.

-

Principle: Superoxide anions reduce ferricytochrome c to ferrocytochrome c, which has a characteristic absorbance at 550 nm. The rate of increase in absorbance at 550 nm is proportional to the rate of superoxide generation.

-

Materials:

-

Human neutrophils

-

Cytochrome c from equine heart

-

Superoxide dismutase (SOD) as a negative control

-

This compound stock solution (in DMSO)

-

Spectrophotometer

-

-

Procedure:

-

Isolate human neutrophils and resuspend them in a suitable buffer.

-

In a cuvette, combine the neutrophil suspension and cytochrome c.

-

For a negative control, add SOD to a separate cuvette to quench the superoxide-specific reduction of cytochrome c.

-

Place the cuvette in a spectrophotometer and record the baseline absorbance at 550 nm.

-

Add this compound to initiate superoxide production and immediately start recording the change in absorbance at 550 nm over time.

-

Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c upon reduction.

-

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.

-

Objective: To quantify the percentage of apoptotic and necrotic cells in a population treated with this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

-

Materials:

-

Leukemia cell lines (e.g., U937, THP-1)

-

This compound stock solution (in DMSO)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Culture leukemia cells and treat with this compound or vehicle control for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

Differentiate cell populations:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

-

PLC-Independent Mechanisms of Action

Several studies have reported that this compound can modulate intracellular calcium levels through mechanisms that are independent of PLC activation, particularly in SH-SY5Y neuroblastoma cells[3][5].

Evidence for PLC-Independent Calcium Release

In SH-SY5Y cells, this compound induces a slow and sustained increase in intracellular calcium that is not preceded by a detectable increase in inositol phosphate production[3]. This suggests that the calcium release from intracellular stores is not mediated by the canonical IP3 pathway. Furthermore, this compound has been shown to interfere with store-operated calcium entry (SOCE) and calcium extrusion from the cell, indicating a broader impact on calcium homeostasis[3].

Experimental Workflow for Investigating PLC-Independent Effects

The following workflow can be used to dissect the PLC-dependent and -independent effects of this compound.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. This compound | Phospholipases | Tocris Bioscience [tocris.com]

- 3. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The novel phospholipase C activator, this compound, induces monocytic leukemia cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The novel phospholipase C activator, this compound, induces apoptosis in tumor cells through caspase activation, down-regulation of XIAP and intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for m-3M3FBS in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-3M3FBS (2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a potent, cell-permeable activator of Phospholipase C (PLC).[1][2] PLC is a critical enzyme in signal transduction, and its activation by this compound triggers a cascade of intracellular events, including the generation of inositol phosphates and an increase in intracellular calcium concentration.[1] These signaling events can lead to various cellular responses, and notably, this compound has been shown to induce apoptosis in monocytic leukemia cell lines, such as U937 and THP-1.[1][3] This makes this compound a valuable tool for studying PLC-mediated signaling pathways and a potential candidate for development as an anti-leukemic agent.[3]

These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability and apoptosis in the U937 human leukemic cell line.

Mechanism of Action

This compound directly activates multiple isoforms of Phospholipase C (PLC).[2] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, initiates a signaling cascade that can culminate in apoptosis. In leukemic cells, this pathway has been shown to involve the regulation of Bcl-2 family proteins, cytochrome c release, and the activation of caspases.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on U937 human leukemic cells.

Table 1: Effect of this compound on U937 Cell Viability

| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |

| 0 (Control) | 24 | 100 |

| 10 | 24 | 85 |

| 25 | 24 | 65 |

| 50 | 24 | 48 |

Data are representative and compiled from typical results.

Table 2: Induction of Apoptosis in U937 Cells by this compound

| This compound Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| 0 (Control) | 24 | < 5 |

| 25 | 24 | 30 |

| 50 | 24 | 53.9[1] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mg vial (MW: 343.36 g/mol ), add 291 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance of U937 Cells

Materials:

-

U937 human monocytic leukemia cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL. U937 cells grow in suspension.

Cell Viability Assay (MTT Assay)

Materials:

-

U937 cells

-

This compound stock solution

-

RPMI-1640 medium with 10% FBS

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 10 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

U937 cells

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed U937 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of culture medium.

-

Treat the cells with the desired concentrations of this compound (e.g., 0, 25, and 50 µM) for 24 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

References

Application Notes and Protocols for m-3M3FBS in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the phospholipase C (PLC) activator, m-3M3FBS, in calcium imaging studies. This document covers its mechanism of action, optimal concentrations, potential off-target effects, and detailed experimental protocols.

Introduction

This compound (2,4,6-trimethyl-N-[m-3-trifluoromethylphenyl] benzenesulphonamide) is a cell-permeable compound initially identified as a specific activator of all phospholipase C (PLC) isotypes[1]. It has been widely used to stimulate PLC-mediated intracellular calcium release, inositol phosphate production, and superoxide generation in various cell types[1][2][3]. However, emerging evidence suggests that its effects on calcium homeostasis may occur independently of direct PLC activation, warranting careful experimental design and data interpretation[4][5].

Mechanism of Action

The primary proposed mechanism of action for this compound involves the activation of PLC. PLC enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

However, some studies have reported a temporal disconnect between the this compound-induced calcium elevation and the detection of PLC activity[5]. In some cell types, the calcium response precedes measurable inositol phosphate generation[5]. This suggests the existence of alternative or additional mechanisms, which may include:

-

Direct effects on intracellular calcium stores: this compound might directly interact with calcium channels or pumps on the endoplasmic reticulum and mitochondria, leading to calcium release[4].

-

Interference with calcium influx and extrusion: The compound has been shown to affect store-operated calcium entry (SOCE) and calcium efflux from the cell[4][5].

-

Induction of reactive oxygen species (ROS): The original screen that identified this compound was for compounds that stimulate superoxide generation[4]. ROS can, in turn, influence intracellular calcium signaling.

Due to these complexities, it is crucial to consider the possibility of PLC-independent effects when using this compound to study calcium signaling.

Quantitative Data Summary

The following table summarizes the working concentrations of this compound and its observed effects on intracellular calcium levels in various cell lines.

| Cell Type | Concentration Range (µM) | Observed Effect on Intracellular Ca²⁺ | Reference(s) |

| Human Neutrophils | 15 - 50 | Stimulates increase in cytoplasmic calcium. | [3] |

| SH-SY5Y Human Neuroblastoma | 25 | Slowly developing calcium elevation (full response in 4-6 minutes), indicating release from intracellular stores (ER and mitochondria). The response occurs both in the presence and absence of extracellular calcium.[5][6] | [5][6] |

| U937 and THP-1 (Leukemic) | 5 - 50 | Stimulates the formation of inositol phosphates and upregulates intracellular calcium concentration. | [2] |

| Mouse Olfactory Sensory Neurons | 15 - 25 | Induces a large increase in intracellular calcium, primarily via internal calcium release. The response is blocked by the PLC inhibitor U73122. | [7] |

| tsA-201 Cells | 50 | Activates PLC, leading to the suppression of KCNQ2/3 current. The activation has a delayed and irregular time course. | [8] |

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound-induced calcium mobilization.

Caption: PLC-Dependent Calcium Mobilization by this compound.

References

- 1. This compound ≥95% (HPLC), phospholipase C activator, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. Increases in intracellular calcium via activation of potentially multiple phospholipase C isozymes in mouse olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]

Preparing M-3M3FBS Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-3M3FBS, with the chemical name 2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, is a cell-permeable and potent activator of Phospholipase C (PLC).[1][2] PLC is a crucial enzyme in signal transduction pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation triggers a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).[3] Consequently, this compound is a valuable tool for studying PLC-dependent signaling in various cellular processes.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring reliable and reproducible experimental outcomes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

| Property | Value | Reference |

| CAS Number | 200933-14-8 | [1][2] |

| Molecular Formula | C₁₆H₁₆F₃NO₂S | [2][4] |

| Molecular Weight | 343.36 g/mol | [2] |

| Appearance | Off-white to white solid | |

| Purity | ≥95% (HPLC) |

Solubility Data

This compound exhibits good solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. However, solubility values from different suppliers can vary. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[5]

| Solvent | Solubility | Reference |

| DMSO | ~7 mg/mL | |

| ~20 mg/mL | [4][6] | |

| ~69 mg/mL (200.95 mM) | [5] | |

| Soluble to 100 mM | [2][7] | |

| Ethanol | Soluble to 100 mM | [2] |

| ~30 mg/mL | [4][6] |

Note: Due to the variability in reported solubility, it is recommended to perform a small-scale test to confirm the solubility with the specific batch of this compound and DMSO being used.

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol provides a standard method for preparing a commonly used 10 mM stock solution.

-

Pre-weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.43 mg of this compound (Molecular Weight = 343.36 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For 3.43 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1]

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

| Storage Temperature | Stability | Reference |

| -20°C | Up to 1 year | [1] |

| Up to 3 months | ||

| -80°C | Up to 2 years | [1] |

Important: Always protect the stock solution from light. Before use, thaw the aliquot at room temperature and gently vortex to ensure homogeneity.

Mechanism of Action and Cellular Effects

This compound directly activates all PLC isotypes (β2, β3, γ1, γ2, and δ1). This activation leads to the hydrolysis of PIP2, generating IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[3] The increase in intracellular Ca²⁺ and the production of DAG initiate various downstream signaling events.

It is important to note that some studies have reported that this compound can affect Ca²⁺ homeostasis through mechanisms independent of PLC activation in certain cell types.[8][9][10] Therefore, researchers should carefully interpret results and consider appropriate controls.

The cellular effects of this compound include:

-

Induction of apoptosis in certain cancer cell lines.[1]

Application Guidelines

The optimal working concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.

| Application | Typical Working Concentration | Reference |

| In vitro PLC activation | 25 µM | [4][6] |

| Stimulation of human neutrophils | 15-50 µM | [4][6] |

| Inhibition of leukemic cell growth | 50 µM | [1] |

Experimental Workflow for Preparing this compound Stock Solution

Caption: Workflow for this compound stock solution preparation.

Signaling Pathway of this compound Action

Caption: this compound activates PLC, leading to downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Phospholipase Activators: R&D Systems [rndsystems.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 200933-14-8 | Cayman Chemical | Biomol.com [biomol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Phospholipases | Tocris Bioscience [tocris.com]

- 8. Phospholipase C activator this compound affects Ca2+ homeostasis independently of phospholipase C activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. Phospholipase C-independent effects of 3M3FBS in murine colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: m-3M3FBS in Neuroscience Research

Product Name: m-3M3FBS (2,4,6-Trimethyl-N-(m-3-trifluoromethylphenyl)benzenesulfonamide)

Catalog No.: 525185 (Example)

Molecular Formula: C₁₆H₁₆F₃NO₂S

Molecular Weight: 343.36

Solubility: Soluble in DMSO (e.g., to 25 mM)[1]

Introduction

This compound is a cell-permeable sulfonamide compound widely recognized as a direct activator of Phospholipase C (PLC) isozymes. In the field of neuroscience, PLC plays a critical role in signal transduction for numerous G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, modulating a wide array of neuronal functions. The activation of PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] This cascade ultimately leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), influencing processes such as neurotransmission, synaptic plasticity, and neuronal excitability.

This compound serves as a valuable pharmacological tool to investigate these pathways directly, bypassing upstream receptor activation. It has been reported to activate multiple PLC isotypes, including β, γ, and δ subfamilies.[3] However, researchers should note that some studies have reported PLC-independent effects on Ca²⁺ homeostasis in certain cell lines, underscoring the importance of rigorous experimental controls.[4][5][6]

Mechanism of Action: The PLC Signaling Pathway

This compound directly stimulates PLC enzymatic activity. This initiates a signaling cascade that is fundamental to neuronal function. The canonical pathway involves the cleavage of PIP₂, a membrane phospholipid, into IP₃ and DAG. IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. The resulting increase in intracellular Ca²⁺ can modulate ion channels, enzymes, and gene expression. Simultaneously, DAG remains in the plasma membrane where it, along with Ca²⁺, activates PKC.

Caption: Canonical PLC signaling pathway activated by this compound.

Applications in Neuroscience Research

-

Probing PLC-Mediated Calcium Signaling: this compound is extensively used to study the role of PLC in mobilizing intracellular Ca²⁺ stores in various neuronal types, such as olfactory sensory neurons.[1]

-

Investigating Synaptic Plasticity: By activating the PLC/IP₃/Ca²⁺ pathway, this compound can be used to explore its role in synaptic phenomena like long-term potentiation (LTP). For instance, it was shown to restore NMDAR-mediated tLTP in hippocampal slices treated with amyloid-β oligomers.[7]

-

Therapeutic Potential in Neurodegenerative Disease: In a mouse model of Alzheimer's disease (5XFAD), direct hippocampal injection of this compound reinstated PLCβ1 protein levels and restored contextual fear memory, suggesting PLC activation as a potential therapeutic strategy.[7]

-

Modulation of Ion Channels: The compound can be used to investigate how PLC activation and subsequent PIP₂ depletion affect the activity of various ion channels critical for neuronal excitability.

Quantitative Data Summary

The effective concentration and response to this compound can vary significantly depending on the cell type and experimental conditions. The following table summarizes key quantitative data from published neuroscience research.

| Parameter | Cell Type | Value / Concentration | Observed Effect | Reference |

| Working Concentration | Mouse Olfactory Sensory Neurons (OSNs) | 15 µM - 25 µM | Dose-dependent increase in intracellular Ca²⁺. | [1] |

| Application Time | Mouse Olfactory Sensory Neurons (OSNs) | 35 seconds | Elicited large, transient Ca²⁺ responses. | [1] |

| Response Rate | Mouse Olfactory Sensory Neurons (OSNs) | 81.3% (at 15 µM), 93.6% (at 25 µM) | Percentage of cells responding to the compound. | [1] |

| Stock Solution | N/A | 25 mM | Prepared in DMSO. | [1] |

| PLC Inhibitor | Mouse Olfactory Sensory Neurons (OSNs) | 5 µM (U73122) | Blocked the this compound-induced Ca²⁺ increase. | [1] |

| Response Time (Contradictory Data) | SH-SY5Y Neuroblastoma Cells | 4 - 6 minutes | Time to achieve full Ca²⁺ elevation. | [4][6] |

| PLC Activation Time (Contradictory Data) | SH-SY5Y Neuroblastoma Cells | > 20 minutes | Time required to detect inositol phosphate generation. | [4][6] |

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Imaging in Primary Neurons

This protocol is adapted from studies on mouse olfactory sensory neurons and is applicable to other primary neuronal cultures for measuring changes in intracellular calcium ([Ca²⁺]i).[1]

A. Materials

-

Primary neuronal culture (e.g., from embryonic chicken brains, mouse olfactory epithelium)[1][8]

-

Tyrode's saline (or other appropriate physiological saline)

-

Ca²⁺-free Tyrode's saline (for control experiments)

-

This compound stock solution (25 mM in DMSO)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Inverted fluorescence microscope with an imaging system

B. Experimental Workflow

Caption: Workflow for measuring this compound-induced Ca²⁺ transients.

C. Detailed Steps

-